5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditionsEach step involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to remove oxygen functionalities or to alter the oxidation state of the nitrogen atoms.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups .
Scientific Research Applications
5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Pyrimethamine: Shares structural similarities and is used as an antimalarial drug.
Chlorpheniramine: Another compound with a chlorophenyl group, used as an antihistamine.
Uniqueness
5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4E)-5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31ClN2O4/c1-5-15-33-20-11-12-21(17(2)16-20)24(30)22-23(18-7-9-19(27)10-8-18)29(26(32)25(22)31)14-6-13-28(3)4/h7-12,16,23,30H,5-6,13-15H2,1-4H3/b24-22+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDJAFAEBUGZCG-ZNTNEXAZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)Cl)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)Cl)/O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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